molecular formula C16H16F3NO2S B2540894 4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide CAS No. 1024251-56-6

4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide

Cat. No. B2540894
CAS RN: 1024251-56-6
M. Wt: 343.36
InChI Key: LMZKMXXVZLXKOW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=S (C (C=C1)=CC=C1C) (NC (C (N2C)=O)=C (N)N (C)C2=O)=O .

Scientific Research Applications

Catalytic Applications and Synthesis

  • Selective Catalytic Oxidation: Research on the controllable and selective catalytic oxidation of cyclohexene demonstrates the importance of developing synthetic strategies that afford targeted products with high selectivity, which is valuable for both academic and industrial applications. This highlights the broader relevance of cyclohexene derivatives in catalysis and chemical synthesis (Cao et al., 2018).

Environmental Safety and Degradation

  • Toxicity and Environmental Impact: Studies on the toxicity and environmental impact of specific compounds, such as crude 4-methylcyclohexanemethanol (MCHM), offer insights into the assessment of chemical safety, degradation pathways, and the potential risks associated with environmental exposure. This research is crucial for understanding the ecological footprint of industrial chemicals and their derivatives (Paustenbach et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

  • Materials for OLEDs: The development of BODIPY-based materials for organic light-emitting diodes (OLEDs) showcases the intersection of organic chemistry and materials science in creating advanced semiconductor materials for optoelectronic applications. This research underlines the significance of novel organic compounds in the development of metal-free infrared emitters and sensors (Squeo & Pasini, 2020).

Mechanism of Action

Target of Action

The primary targets of 4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide are currently unknown

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

properties

IUPAC Name

4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-15(2)7-11(21)13(12(22)8-15)14(23)20-10-5-3-4-9(6-10)16(17,18)19/h3-6,13H,7-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKMXXVZLXKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(=S)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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